8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane
Description
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane is a spirocyclic ketal derivative featuring a 1,4-dioxaspiro[4.5]decane core substituted with a 2-propenyloxy group at the 8-position. The spirocyclic framework provides rigidity, while the 2-propenyloxy substituent introduces reactivity for further functionalization, such as ring-closing metathesis (RCM) or radical-mediated transformations .
Properties
IUPAC Name |
8-prop-2-enoxy-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h2,10H,1,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAWOYYSJZHFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is convenient and utilizes commercially available reagents . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane serves as an important intermediate in the synthesis of various pharmaceutical compounds:
- Immunosuppressants : It is utilized in the synthesis of natural immunosuppressants like FR901483, which is pivotal for organ transplantation and autoimmune disease treatment.
- Antitumor Agents : The compound is involved in the preparation of antitumor alkaloids such as Pancratistin, exhibiting significant cytotoxic effects against numerous human cancer cell lines .
- Neurological Drugs : Intermediates derived from this compound are used to develop drugs targeting neurological disorders, including schizophrenia treatments .
Liquid Crystal Technology
The compound plays a crucial role in the development of liquid crystal materials:
- High-Grade Liquid Crystals : It is an essential raw material for synthesizing high-performance liquid crystal mixtures used in displays and other optical applications. The incorporation of cyclohexyl groups enhances the thermal and optical properties of these liquid crystals .
| Property | Value |
|---|---|
| Thermal Stability | High |
| Optical Clarity | Excellent |
| Viscosity | Low |
Agrochemical Applications
In the field of agriculture, this compound is utilized for:
- Pesticide Synthesis : It is involved in synthesizing various insecticides, including those derived from Agarofuran sesquiterpene, which are effective against a range of pests and have promising market potential .
Synthesis Methodology
The synthesis of this compound has been optimized to enhance yield and safety:
- Recent advancements have led to more environmentally friendly methods that avoid hazardous reagents like bromopropylene and lithium bis(trimethylsilyl)amide (LiHMDS). These methods allow for higher yields under milder conditions, making large-scale production feasible .
Case Study 1: Synthesis of Antitumor Compounds
A study demonstrated the efficacy of intermediates derived from this compound in synthesizing antitumor agents. The resulting compounds showed higher specific cytotoxicity against 60 human cancer cell lines compared to existing treatments.
Case Study 2: Development of Liquid Crystal Displays
In a project focused on improving liquid crystal displays (LCDs), researchers incorporated derivatives of this compound into LCD formulations. The results indicated improved response times and thermal stability, enhancing overall display performance.
Mechanism of Action
The mechanism of action of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application, but often include key signaling or metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The 1,4-dioxaspiro[4.5]decane core can be modified with diverse substituents, leading to significant variations in physical, spectral, and reactive properties:
Halogen-Substituted Derivatives
- 8-Iodo-1,4-dioxaspiro[4.5]decane (15) : Prepared via iodination of 1,4-dioxaspiro[4.5]decan-8-ol, this compound exhibits distinct ¹H NMR signals at δ 4.49–4.32 (m, 1H) and 3.83–4.01 (m, 4H) due to the electronegative iodine atom. The iodine substituent enhances susceptibility to nucleophilic substitution, making it a precursor for cross-coupling reactions .
- 8-Bromo-1,4-dioxaspiro[4.5]decane : Similar to the iodo analog but with lower molecular weight (MW 235.1 vs. 265.2). Bromine’s smaller atomic radius may reduce steric hindrance in reactions .
Oxygen-Containing Substituents
- 8-(Cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane: Features a cyclopropylmethoxy group, increasing steric bulk (predicted density: 1.11 g/cm³) and boiling point (303.3°C).
- 1,4-Dioxaspiro[4.5]decane-2-methanol: A hydroxymethyl derivative with enhanced polarity, enabling hydrogen bonding. Used in condensation reactions for zeolite synthesis .
Electron-Withdrawing Groups
- 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane: The CF₃ group (MW 210.19) imparts electron-withdrawing effects, stabilizing intermediates in radical reactions. Notably, this compound lacks aryl groups, which are critical for stabilizing radical cations during C–C bond cleavage .
Nitrogen-Containing Derivatives
- 8-((tert-Butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Incorporates both Boc-protected amine and carboxylic acid groups, enabling peptide coupling. This derivative is pivotal in synthesizing CDK9 inhibitors (e.g., compound 8m in ) .
Alkenyl and Styryl Derivatives
- (7R,8R)-7-(Hex-5-enyl)-8-(prop-1-en-2-yl)-1,4-dioxaspiro[4.5]decane (7) : The prop-1-en-2-yl group facilitates RCM reactions using Grubbs II catalyst to form complex bicyclic structures. Alkenyl substituents enhance conformational flexibility .
- 8-(2-Phenylethylidene)-1,4-dioxaspiro[4.5]decane (3a) : A styryl-substituted analog synthesized via Wittig-like reactions. The aromatic ring enables π-π interactions, relevant in opioid receptor agonist design .
Physical and Spectral Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key ¹H NMR Shifts |
|---|---|---|---|---|
| 8-Iodo derivative (15) | 265.2 | N/A | N/A | δ 4.49–4.32 (m, 1H), 3.83–4.01 (m, 4H) |
| 8-(Cyclopropylmethoxy) derivative | 212.29 | 1.11 (predicted) | 303.3 (predicted) | Not reported |
| Trifluoromethyl derivative | 210.19 | N/A | N/A | Not reported |
| 8-(Prop-1-en-2-yl) derivative (7) | 264.3 | N/A | N/A | δ 5.70–5.30 (alkenyl protons) |
Biological Activity
8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane is a synthetic compound belonging to the class of spirocyclic compounds, which are characterized by their unique structural framework. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing research on its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- CAS Number : 192870-65-8
- Structure : The compound features a spirocyclic structure with a dioxaspiro framework, which contributes to its unique reactivity and biological properties.
Research indicates that this compound exhibits several mechanisms of action:
-
Anticancer Activity :
- The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. This effect is attributed to its ability to interfere with critical signaling pathways involved in cell growth and survival.
-
Anti-inflammatory Properties :
- Studies have demonstrated that it can inhibit the production of nitric oxide and prostaglandins, which are mediators of inflammation. This suggests a potential application in treating inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary findings indicate that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies :
-
Inflammation Research :
- Another investigation focused on the anti-inflammatory properties of the compound, revealing its capacity to reduce inflammatory markers in animal models . The study concluded that these effects could be harnessed for therapeutic purposes in conditions such as arthritis.
- Neuroprotection :
Q & A
Q. What are the optimized synthetic routes for 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane, and how can yield be maximized?
A common method involves acid-catalyzed cyclization under reflux. For example, p-toluenesulfonic acid in a 1:1 acetone/water mixture (0.5 M concentration) facilitates spirocyclic ring formation. Refluxing overnight ensures completion, with yields improved by controlling temperature (±2°C) and reagent purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances product purity. Kinetic monitoring via TLC or in-situ IR spectroscopy helps optimize reaction progression .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Combined spectroscopic techniques are critical:
- NMR : H and C NMR verify spirocyclic connectivity and propenyloxy substituent placement.
- IR : Peaks near 1100 cm confirm the dioxolane ring’s C-O-C stretching.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 228.29 g/mol) and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT) enhances assignment accuracy .
Q. What solvent systems are compatible with this compound for downstream applications?
Polar aprotic solvents (e.g., DMSO, acetone) are preferred due to the compound’s spirocyclic ether backbone. For biological assays, aqueous solubility can be enhanced via co-solvents like ethanol (<10% v/v) or cyclodextrin encapsulation .
Advanced Research Questions
Q. How can discrepancies in stereochemical outcomes during synthesis be resolved?
Stereochemical variability (e.g., axial vs. equatorial propenyloxy orientation) may arise from reaction conditions. Strategies include:
- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived acids) to control spirocenter configuration.
- Temperature Modulation : Lower temperatures favor kinetic over thermodynamic products.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, while HPLC with chiral columns separates enantiomers .
Q. What computational methods aid in predicting reaction pathways and regioselectivity?
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites on the dioxaspirodecane core. Machine learning models trained on spirocyclic reaction databases can prioritize synthetic routes with >80% success rates .
Q. How do structural modifications (e.g., substituting the propenyloxy group) impact biological activity?
Methodology:
- SAR Studies : Replace the propenyloxy group with halides, esters, or aryl moieties.
- Enzyme Assays : Test inhibitory activity against cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric screening.
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Data shows bulkier substituents reduce membrane permeability but enhance target affinity .
Q. How can conflicting data on metabolic stability be addressed?
Contradictions in hepatic microsome stability (e.g., t₁/₂ variations) may stem from species-specific enzyme expression. Solutions:
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data pending; assume acute toxicity).
- Storage : Inert atmosphere (N₂), away from oxidizers (e.g., peroxides) to prevent combustion .
Methodological Resources
Q. Key Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
